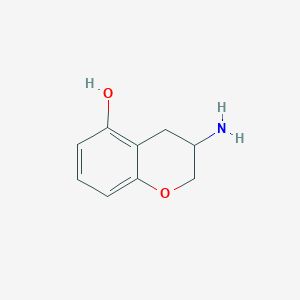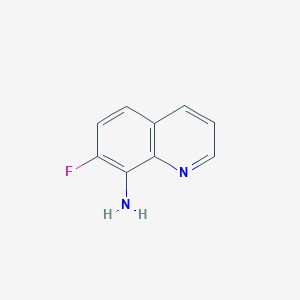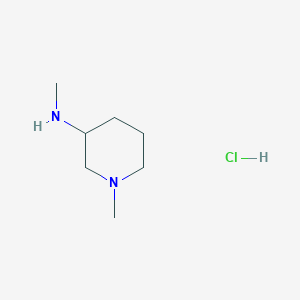![molecular formula C9H15NO B11918705 2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
2-Methylspiro[2.4]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylspiro[24]heptane-1-carboxamide is a chemical compound with the molecular formula C8H13NO It is characterized by a spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylspiro[2.4]heptane-1-carboxamide typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as:
Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride (SOCl2) or carbodiimides.
Amidation: The activated carboxylic acid is then reacted with methylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
2-Methylspiro[2.4]heptane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methylspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]heptane-1-carboxamide: Lacks the methyl group at the 2-position.
2-Methylspiro[2.4]heptane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
2-Methylspiro[24]heptane-1-carboxamide is unique due to its spirocyclic structure and the presence of both a methyl group and a carboxamide group
Propriétés
Formule moléculaire |
C9H15NO |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
1-methylspiro[2.4]heptane-2-carboxamide |
InChI |
InChI=1S/C9H15NO/c1-6-7(8(10)11)9(6)4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
NCIQNCAQOUNKRC-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C12CCCC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)





![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)


![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
